molecular formula C18H9ClN4O6 B11560496 2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11560496
M. Wt: 412.7 g/mol
InChI Key: PWXHXQHHCHEFQD-UHFFFAOYSA-N
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Description

2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in both natural and synthetic chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multiple steps, typically starting with the formation of the isoquinoline core. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines

Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are frequently used to construct the isoquinoline framework efficiently .

Chemical Reactions Analysis

2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, copper catalysts, and reducing agents like hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroanilino group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

What sets 2-(3-chloroanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H9ClN4O6

Molecular Weight

412.7 g/mol

IUPAC Name

2-(3-chloroanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H9ClN4O6/c19-9-2-1-3-10(8-9)20-21-17(24)11-4-6-13(22(26)27)16-14(23(28)29)7-5-12(15(11)16)18(21)25/h1-8,20H

InChI Key

PWXHXQHHCHEFQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O

Origin of Product

United States

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